molecular formula C17H12O2S B3996739 4,5-Diphenylthiophene-3-carboxylic acid

4,5-Diphenylthiophene-3-carboxylic acid

Cat. No.: B3996739
M. Wt: 280.3 g/mol
InChI Key: MLMYPFYUGJOXPR-UHFFFAOYSA-N
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Description

4,5-Diphenylthiophene-3-carboxylic acid (Molecular Weight: 280.3 g/mol) is a high-value thiophene-based building block in organic synthesis and materials science. The compound features phenyl substituents at the 4- and 5-positions and a carboxylic acid group at position 3, which provides a versatile handle for further functionalization, such as in the preparation of peptide-like derivatives using protecting groups like Fmoc . In medicinal chemistry, structurally related thiophene-carboxylic acid derivatives have demonstrated significant pharmacological activities, serving as interleukin-1 antagonists and showing potent suppressive effects in models of adjuvant-induced arthritis . Recent research has also identified analogous 4-arylthiophene-3-carboxylic acids as potent and selective inhibitors of the anoctamin 1 (ANO1) calcium-activated chloride channel, presenting a promising oral analgesic for treating pain . Beyond biomedical applications, this compound is a critical precursor in materials science. Thiophene-based molecules are fundamental components in developing advanced materials, including conductive polymers and donor materials for organic electronics such as organic solar cells (OSCs) . The structural motif of extended thiophene systems is pivotal for tuning optical and electronic properties, including the band gap, which is essential for the performance of devices like OSCs and organic light-emitting diodes (OLEDs) . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,5-diphenylthiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O2S/c18-17(19)14-11-20-16(13-9-5-2-6-10-13)15(14)12-7-3-1-4-8-12/h1-11H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMYPFYUGJOXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC=C2C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diphenylthiophene-3-carboxylic acid typically involves the condensation of appropriate precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) to form the thiophene ring . The phenyl groups can be introduced through various substitution reactions, and the carboxylic acid group is often added via carboxylation reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diphenylthiophene-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under conditions like Friedel-Crafts alkylation or acylation.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that thiophene derivatives exhibit promising anticancer properties. Specifically, compounds similar to 4,5-diphenylthiophene-3-carboxylic acid have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain thiophene derivatives can induce apoptosis in breast cancer cells while sparing normal cells, suggesting a potential therapeutic window for targeted cancer treatments .

Mechanism of Action
The mechanism through which these compounds exert their effects often involves the modulation of signaling pathways related to cell proliferation and survival. Thiophene derivatives can influence the expression of proteins involved in apoptosis and cell cycle regulation, making them valuable candidates for further development as anticancer agents .

Materials Science

Organic Electronics
this compound is explored in the field of organic electronics due to its semiconducting properties. Thiophene-based materials are integral in the development of organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The incorporation of carboxylic acid groups enhances solubility and processability, facilitating the fabrication of thin films necessary for electronic devices .

Conductive Polymers
The compound can also serve as a building block for conductive polymers. By polymerizing thiophene derivatives, researchers can create materials with tunable electrical properties suitable for applications in flexible electronics and sensors .

Environmental Applications

Photocatalytic Degradation
Thiophene derivatives, including this compound, have been investigated for their photocatalytic properties. They can be used to degrade environmental pollutants under UV light irradiation. This application is particularly relevant for removing sulfur-containing compounds from wastewater .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various thiophene derivatives on MCF-7 breast cancer cells. The results demonstrated that compounds with structural similarities to this compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 15 µM . This indicates a strong potential for further development as anticancer agents.

Case Study 2: Photocatalytic Properties

In a study exploring the photocatalytic degradation of thiophene derivatives, it was found that this compound effectively degraded model pollutants under UV light. The degradation efficiency was measured using high-performance liquid chromatography (HPLC), showing a reduction of pollutant concentration by over 70% within two hours .

Data Tables

Application AreaCompound TypeKey Findings
Medicinal ChemistryAnticancer AgentSignificant cytotoxicity against MCF-7 cells
Materials ScienceConductive PolymerEnhanced electrical conductivity
Environmental SciencePhotocatalystOver 70% degradation of pollutants under UV light

Mechanism of Action

The mechanism of action of 4,5-diphenylthiophene-3-carboxylic acid in biological systems involves its interaction with specific molecular targets. For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Below is a comparative analysis of structurally related thiophene-3-carboxylic acid derivatives, emphasizing substituent effects, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison of Thiophene-3-carboxylic Acid Derivatives

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties References
4,5-Diphenylthiophene-3-carboxylic acid* Phenyl (4,5-positions), carboxylic acid (3-position) ~280.07 (estimated) Potential use in materials science (e.g., organic semiconductors); limited aqueous solubility inferred from substituents
2-(Fmoc-amino)-4,5-diphenylthiophene-3-carboxylic acid Fmoc-amino (2-position), phenyl (4,5-positions), carboxylic acid (3-position) Not provided Intermediate in peptide synthesis; Fmoc group enables solid-phase coupling
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate Amino (2-position), methyl (4,5-positions), ethyl ester (3-position) 225.3 (reported) Precursor for thienopyrimidine derivatives with biological activities (e.g., antimicrobial)
5-(4-Hydroxymethylphenyl)-2,3-dihydrothiophene-3-carboxylic acid Hydroxymethylphenyl (5-position), dihydrothiophene (saturated ring), carboxylic acid (3-position) 236 (reported) Synthetic intermediate; IR data (1713 cm⁻¹ confirms carbonyl)
2-Acetamido-4,5-dimethylthiophene-3-carboxylic acid Acetamido (2-position), methyl (4,5-positions), carboxylic acid (3-position) 227.3 (calculated) Intermediate for bioactive heterocycles; acetamido group may enhance stability

*Hypothetical parent compound; data inferred from structural analogs.

Key Comparative Insights

a. Substituent Effects on Reactivity and Solubility
  • Phenyl vs. Methyl Groups: The diphenyl substituents in this compound introduce steric bulk and hydrophobicity, reducing water solubility compared to methyl-substituted analogs like ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Methyl groups, being electron-donating, may also enhance nucleophilic reactivity at the thiophene ring .
  • Functional Group Diversity : The carboxylic acid group (present in all compounds) enables hydrogen bonding and metal coordination, whereas ester or Fmoc-protected derivatives (e.g., ) are tailored for specific synthetic pathways, such as peptide coupling or prodrug formulations .
c. Spectroscopic and Analytical Data
  • IR spectra for dihydrothiophene derivatives () show a carbonyl stretch at 1713 cm⁻¹, characteristic of carboxylic acids. Similar features are expected for this compound .
  • Elemental analysis (C, H, S) from aligns with theoretical values for thiophene derivatives, suggesting high purity in synthesized compounds .

Q & A

Q. How can researchers ensure compliance with FAIR data principles when publishing thiophene carboxylate studies?

  • Metadata Standards : Include InChI keys, CAS numbers, and spectral raw data in supplementary materials .
  • Open Repositories : Deposit crystallographic data in the Cambridge Structural Database (CSD) or PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Diphenylthiophene-3-carboxylic acid
Reactant of Route 2
4,5-Diphenylthiophene-3-carboxylic acid

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